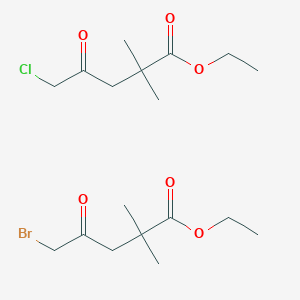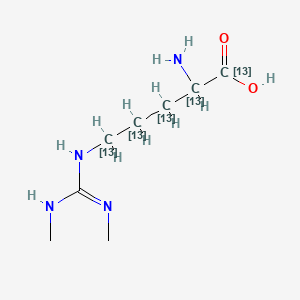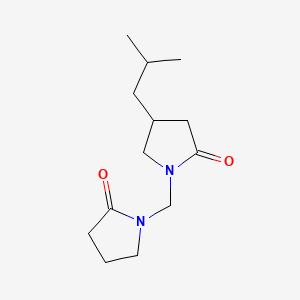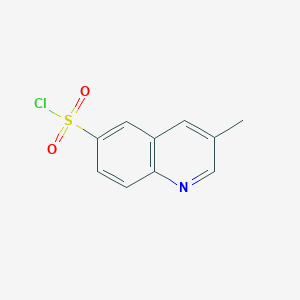
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate is an organic compound with the molecular formula C9H15ClO3 It is a chlorinated ester that is used in various chemical reactions and research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thionyl chloride to introduce the chlorine atom. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is often produced in bulk for use in various chemical industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of amides or thioesters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving chlorinated esters.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or enzyme studies.
Comparison with Similar Compounds
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate can be compared with similar compounds, such as:
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and applications due to the different halogen.
Mthis compound: Similar structure but with a methyl ester group. It may have different solubility and reactivity properties.
This compound (Bromo/Chloro Mixture): A mixture of the bromo and chloro derivatives, used in specific research applications.
The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C18H30BrClO6 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate;ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate |
InChI |
InChI=1S/C9H15BrO3.C9H15ClO3/c2*1-4-13-8(12)9(2,3)5-7(11)6-10/h2*4-6H2,1-3H3 |
InChI Key |
DQSAGCFOVINDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CCl.CCOC(=O)C(C)(C)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)



![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

